
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is a chemical compound with the molecular formula C11H20N2OS2 It is characterized by the presence of a cyclohexyl group and a dithianyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,3-dithiane-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The dithianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithianyl group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with various biological molecules, influencing their activity. The cyclohexyl and dithianyl groups may contribute to the compound’s overall stability and reactivity, affecting its interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-(3,5-xylyl)urea: Similar in structure but with different substituents on the urea moiety.
1-Cyclohexyl-3-(1,3-dioxolan-5-yl)urea: Contains a dioxolane ring instead of a dithiane ring.
1-Cyclohexyl-3-(1,3-dithian-2-yl)urea: Similar but with the dithianyl group attached at a different position.
Uniqueness: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is unique due to the specific positioning of the dithianyl group, which may influence its chemical reactivity and biological activity. The combination of the cyclohexyl and dithianyl groups provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
33024-67-8 |
|---|---|
Molekularformel |
C11H20N2OS2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(1,3-dithian-5-yl)urea |
InChI |
InChI=1S/C11H20N2OS2/c14-11(12-9-4-2-1-3-5-9)13-10-6-15-8-16-7-10/h9-10H,1-8H2,(H2,12,13,14) |
InChI-Schlüssel |
WPGWJFXWFYDTLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2CSCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


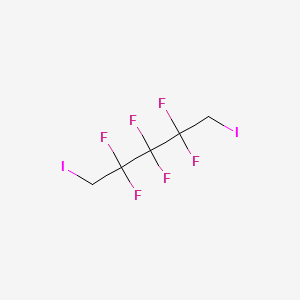
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)

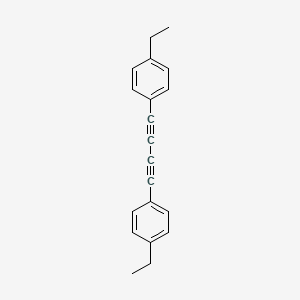
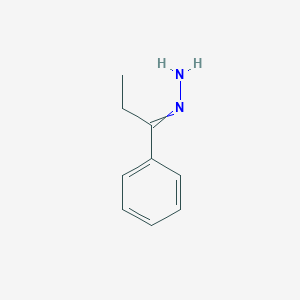
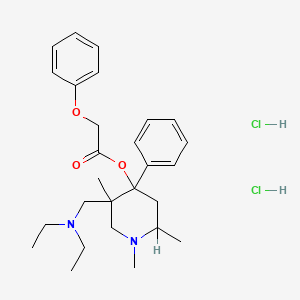


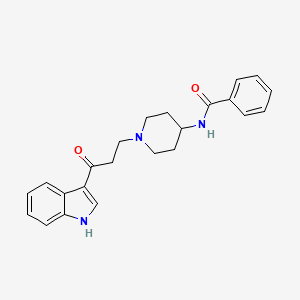

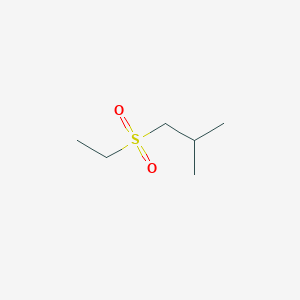
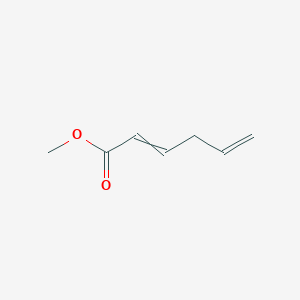
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)
